7-chloro-L-tryptophan

Descripción general

Descripción

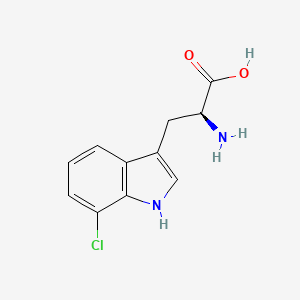

7-Chloro-L-tryptophan is a derivative of the amino acid L-tryptophan, characterized by the presence of a chlorine atom at the 7-position of the indole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-L-tryptophan typically involves the halogenation of L-tryptophan. One common method is the enzymatic halogenation using flavin-dependent halogenases, such as RebH, in the presence of a flavin reductase like RebF. This process can be carried out under mild conditions, making it an environmentally friendly alternative to traditional chemical halogenation methods .

Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms, such as Escherichia coli or Corynebacterium glutamicum, engineered to express the necessary halogenase and reductase genes. These microorganisms can convert L-tryptophan to this compound in a fermentative process, which can be scaled up for large-scale production .

Análisis De Reacciones Químicas

Oxidation to Indole-3-Pyruvic Acid Imine

7-Cl-Trp is oxidized by 7-chloro-L-tryptophan oxidase (RebO), a flavoprotein critical in rebeccamycin biosynthesis:

Key Features :

-

FAD Dependency : RebO uses noncovalently bound FAD to facilitate oxidation, producing hydrogen peroxide as a byproduct .

-

Biosynthetic Role : The imine product serves as a precursor for indolocarbazole antibiotics like rebeccamycin .

Biotransformation and Cofactor Regeneration

Recent advances employ co-culture systems for simultaneous 7-Cl-Trp and indole pyruvic acid (IPA) production:

Dual-Enzyme System :

-

Halogenase (Th-Hal) : Catalyzes tryptophan chlorination.

-

L-Amino Acid Deaminase (L-AAD) : Converts excess tryptophan to IPA, regenerating FADH₂ via NADH-dependent flavin reductases .

Optimized Yields :

-

Cell-free systems : 170 mg/L 7-Cl-Trp and 193 mg/L IPA in 6 hours .

-

Ultrasound-enhanced whole-cell systems : 15–20% yield improvement by modulating membrane permeability .

This compound’s reactivity underscores its versatility in synthetic biology and pharmaceutical applications. Future research may expand its utility in halogenated metabolite engineering and enzymatic cascade designs.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor in Organic Synthesis:

7-Chloro-L-tryptophan serves as a valuable precursor in the synthesis of complex organic molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it can be modified to introduce aryl or alkenyl groups into the indole ring structure. Although 7-Br-Trp is more reactive than 7-Cl-Trp for certain reactions, 7-Cl-Trp remains an important substrate for various synthetic pathways due to its unique structural properties .

Biological Research

Role in Metabolic Pathways:

Research indicates that this compound plays a significant role in metabolic pathways involving serotonin synthesis. Its structural similarity to other tryptophan derivatives suggests it may influence neurotransmitter systems, offering potential therapeutic avenues for mood disorders and neurochemical applications .

Enzyme Interaction Studies:

The compound has been studied for its effects on various biological targets, particularly in relation to indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism. Following cellular injury, IDO1 activity increases, leading to preferential cleavage of the chlorine atom from 7-Cl-Trp and resulting in fluorescent byproducts that can be quantified to assess cellular damage .

Pharmaceutical Applications

Therapeutic Potential:

this compound has been investigated for its potential therapeutic effects. It is considered a building block for drug development due to its biological activities and ability to modulate serotonin metabolism. This modulation may have implications for treating conditions such as depression and anxiety disorders .

Antimicrobial Properties:

Studies have shown that halogenated tryptophans, including 7-Cl-Trp, exhibit antimicrobial properties. For example, compounds derived from this amino acid have been linked to antifungal activities and may serve as leads for developing new antimicrobial agents.

Industrial Applications

Production of High-Value Chemicals:

In industrial settings, this compound is utilized in the production of high-value chemicals and materials. Its unique properties make it suitable for various applications in biotechnology and chemical manufacturing processes .

Table: Summary of Key Applications and Findings

Mecanismo De Acción

The mechanism of action of 7-chloro-L-tryptophan involves its interaction with specific enzymes and metabolic pathways. For example, the enzyme this compound oxidase catalyzes its oxidation, leading to the formation of reactive intermediates that can participate in further biochemical reactions . The chlorine atom at the 7-position also influences the compound’s reactivity and binding affinity to various molecular targets .

Comparación Con Compuestos Similares

7-Bromo-L-tryptophan: Another halogenated derivative with a bromine atom at the 7-position.

5-Hydroxytryptophan: A hydroxylated derivative of tryptophan with different biochemical properties.

Uniqueness: 7-Chloro-L-tryptophan is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other tryptophan derivatives. Its chlorine atom at the 7-position allows for unique substitution reactions and influences its interaction with enzymes and receptors .

Actividad Biológica

7-Chloro-L-tryptophan (7-Cl-Trp) is a halogenated derivative of the amino acid L-tryptophan, notable for its diverse biological activities and potential applications in pharmacology and biotechnology. This article explores its synthesis, biological mechanisms, and implications in various fields, supported by research findings and case studies.

This compound has a molecular formula of C₁₁H₁₁ClN₂O₂ and a molecular weight of approximately 238.67 g/mol. It is synthesized through enzymatic halogenation processes, primarily catalyzed by tryptophan 7-halogenase (RebH), which introduces a chlorine atom at the 7-position of L-tryptophan. This reaction requires FADH₂ as a cofactor and has been successfully achieved in various microbial systems, including Corynebacterium glutamicum .

Table 1: Comparison of Synthesis Methods for this compound

Biological Mechanisms

The biological activity of this compound is primarily linked to its structural similarity to L-tryptophan, allowing it to influence various biochemical pathways. Key areas of interest include:

- Serotonin Metabolism : Due to its resemblance to tryptophan, 7-Cl-Trp may affect serotonin synthesis, potentially offering therapeutic benefits for mood disorders .

- Enzyme Interaction : The compound can be incorporated into proteins and enzymes, potentially altering their functions. This property is significant in the context of neurochemistry and pharmacology .

- Fluorescent Byproduct Formation : In the presence of indoleamine 2,3-dioxygenase (IDO1), 7-Cl-Trp preferentially cleaves the chlorine atom, producing a fluorescent byproduct that can be used as a marker for cellular injury .

Case Studies and Research Findings

Several studies have highlighted the potential applications and biological implications of this compound:

- Neurochemical Modulation : Research indicates that halogenated tryptophans can modulate neurotransmitter systems. For instance, studies suggest that 7-Cl-Trp may influence pathways involved in serotonin metabolism, which could be relevant for treating depression and anxiety disorders .

- Antimicrobial Properties : Some studies have reported antimicrobial activity associated with halogenated tryptophans, including 7-Cl-Trp. This property opens avenues for developing new antimicrobial agents .

- Biosynthetic Pathways : The compound serves as a precursor in the biosynthesis of various natural products, such as rebeccamycin, indicating its importance in natural product chemistry .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQFGLHRDFQKNR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934646 | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73945-46-7, 153-97-9 | |

| Record name | 7-Chloro-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73945-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chlorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 7-chloro-L-tryptophan?

A: this compound is not directly incorporated into proteins. Instead, it serves as a vital building block in the biosynthesis of various secondary metabolites produced by bacteria and fungi. These metabolites often exhibit potent biological activities, making them of significant interest for pharmaceutical and agricultural applications. [, , , ]

Q2: Can you give some examples of biologically active compounds derived from this compound?

A: Certainly. Two prominent examples are pyrrolnitrin and rebeccamycin. Pyrrolnitrin, produced by certain strains of Pseudomonas fluorescens, displays strong antifungal activity. [, ] Rebeccamycin, produced by Lechevalieria aerocolonigenes, belongs to the indolocarbazole family and exhibits anticancer properties. [, ]

Q3: How is this compound biosynthesized?

A: The biosynthesis of this compound begins with the enzymatic chlorination of L-tryptophan. This reaction is typically catalyzed by FADH2-dependent halogenases. For instance, in the biosynthesis of pyrrolnitrin, the enzyme PrnA, encoded by the prnA gene, specifically catalyzes the chlorination of L-tryptophan at the 7-position to yield this compound. [] Similarly, in kutzneride biosynthesis, a tandem action of two FADH2-dependent halogenases, KtzQ and KtzR, leads to the formation of 6,7-dichloro-L-tryptophan. Interestingly, KtzQ, in concert with the flavin reductase KtzS, first chlorinates L-tryptophan at the 7-position to generate this compound. []

Q4: What are the key enzymes involved in the downstream processing of this compound during pyrrolnitrin biosynthesis?

A: Following the formation of this compound by PrnA, the enzyme PrnB catalyzes a unique ring rearrangement and decarboxylation reaction, converting it to monodechloroaminopyrrolnitrin. Subsequently, PrnC chlorinates monodechloroaminopyrrolnitrin at the 3-position, yielding aminopyrrolnitrin. Finally, PrnD oxidizes the amino group of aminopyrrolnitrin to a nitro group, resulting in the final product, pyrrolnitrin. []

Q5: What is known about the catalytic mechanism of PrnB, the enzyme responsible for the unusual rearrangement of this compound?

A: PrnB belongs to the heme-dependent dioxygenase superfamily and contains a heme b cofactor. Although it shares structural similarities with tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), it does not exhibit their typical dioxygenase activity. Instead, PrnB is thought to utilize a unique mechanism, potentially involving the formation of a tryptophan hydroperoxide intermediate, to catalyze the rearrangement of this compound to monodechloroaminopyrrolnitrin. []

Q6: Are there alternative methods for producing this compound?

A: While biosynthesis represents the natural route, researchers are exploring alternative methods for this compound production. These include chemical synthesis and microbial fermentation using engineered strains of microorganisms like Escherichia coli and Corynebacterium glutamicum. These approaches hold promise for achieving sustainable and scalable production of this valuable compound. [, ]

Q7: How can we analyze and quantify this compound?

A: Various analytical techniques are employed to characterize and quantify this compound. These include chromatographic methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), as well as spectroscopic techniques such as ultraviolet-visible (UV-Vis) spectroscopy and infrared (IR) spectroscopy. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.